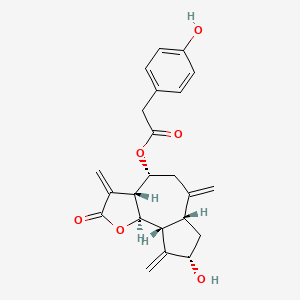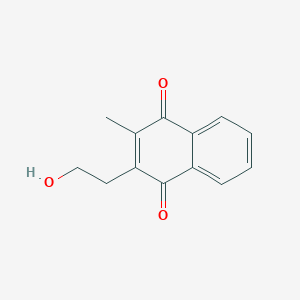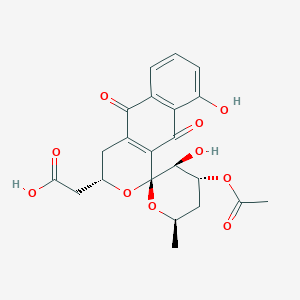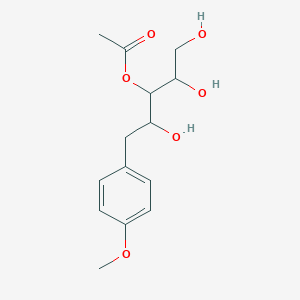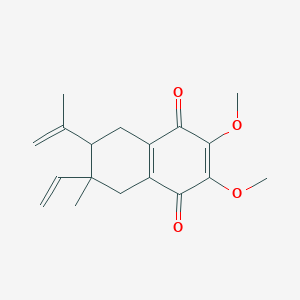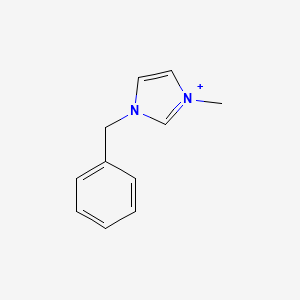![molecular formula C44H50O13 B1249195 1-(8,12-dihydroxy-7-{3-hydroxy-2-[6-hydroxy-3-(1-hydroxy-3-methylbutyl)-2-methoxybenzoyl]-5-methylphenyl}-4-methoxy-10-methyl-5-oxo-7,8-dihydro-5H-dibenzo[b,h][1,5]dioxonin-3-yl)-3-methylbutyl acetate](/img/structure/B1249195.png)
1-(8,12-dihydroxy-7-{3-hydroxy-2-[6-hydroxy-3-(1-hydroxy-3-methylbutyl)-2-methoxybenzoyl]-5-methylphenyl}-4-methoxy-10-methyl-5-oxo-7,8-dihydro-5H-dibenzo[b,h][1,5]dioxonin-3-yl)-3-methylbutyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AS-186d is a dibenzodioxonine isolated from the culture broth of Penicillium asperosporum that acts as an acyl-CoA:cholesterol acyltransferase inhibitor. It has a role as an EC 2.3.1.26 (sterol O-acyltransferase) inhibitor and a Penicillium metabolite. It is an acetate ester, an aromatic ether, a member of benzophenones, a dibenzodioxonine, a lactone, a polyphenol and a secondary alcohol.
Applications De Recherche Scientifique
Vermixocins as Cytotoxic Agents
Vermixocins A and B , isolated from Penicillium vermiculatum, are related compounds that have demonstrated cytotoxic effects on lympholeukemia cells P388. These findings suggest potential applications in cancer research, particularly in the development of novel chemotherapeutic agents (Proksa et al., 1992).
Inhibitors of Cholesterol Ester Transfer Protein (CETP)
Derivatives of the natural product 11-hydroxy-3-[(S)-1-hydroxy-3-methylbutyl]-4-methoxy-9-methyl-5H,7H-dibenzo[b,g][1,5]dioxocin-5-one were studied as novel CETP inhibitors. This research highlights the potential of these compounds in modulating lipid metabolism, which could be significant in treating cardiovascular diseases (Brückner et al., 2005).
Paeciloxocins and Cytotoxicity
Paeciloxocins A and B, isolated from the mangrove fungus Paecilomyces sp., are compounds that have shown strong cytotoxicity against the hepG2 cell line. This suggests their potential application in the field of oncology, particularly in the development of new anticancer drugs (Wen et al., 2010).
Antifungal and Antimicrobial Agents
A study on the constituents of Cynanchum otophyllum revealed compounds with notable antifungal activity. This research contributes to the field of antifungal drug development, offering potential new options for treating fungal infections (Zhao et al., 2007).
Antiviral Applications
Phenylpropanoids isolated from the stems of Nicotiana tabacum showed significant anti-tobacco mosaic virus (anti-TMV) activities. These compounds could be explored further for their potential use in plant virus control and protection (Kong et al., 2015).
Free Radical Scavenging Properties
Compounds isolated from Anaphalis lactea were tested for their free-radical scavenging properties. The positive results suggest these compounds could be beneficial in combating oxidative stress, which is linked to various diseases including aging and cancer (Ren et al., 2008).
Antitumor and Antimicrobial Activities
Compounds isolated from a marine endophytic fungus NIGROSPORA sp. demonstrated moderate antitumor and antimicrobial activities. This indicates their potential use in the development of new drugs for cancer and infectious diseases (Xia et al., 2011).
Propriétés
Nom du produit |
1-(8,12-dihydroxy-7-{3-hydroxy-2-[6-hydroxy-3-(1-hydroxy-3-methylbutyl)-2-methoxybenzoyl]-5-methylphenyl}-4-methoxy-10-methyl-5-oxo-7,8-dihydro-5H-dibenzo[b,h][1,5]dioxonin-3-yl)-3-methylbutyl acetate |
|---|---|
Formule moléculaire |
C44H50O13 |
Poids moléculaire |
786.9 g/mol |
Nom IUPAC |
[1-[12,17-dihydroxy-11-[3-hydroxy-2-[6-hydroxy-3-(1-hydroxy-3-methylbutyl)-2-methoxybenzoyl]-5-methylphenyl]-7-methoxy-15-methyl-9-oxo-2,10-dioxatricyclo[11.4.0.03,8]heptadeca-1(13),3(8),4,6,14,16-hexaen-6-yl]-3-methylbutyl] acetate |
InChI |
InChI=1S/C44H50O13/c1-20(2)14-30(47)25-10-12-29(46)36(41(25)53-8)39(51)35-27(16-22(5)18-31(35)48)43-38(50)28-17-23(6)19-32(49)40(28)56-33-13-11-26(34(15-21(3)4)55-24(7)45)42(54-9)37(33)44(52)57-43/h10-13,16-21,30,34,38,43,46-50H,14-15H2,1-9H3 |
Clé InChI |
XHGXNCJQYFUJOZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)C(CC(C)C)OC(=O)C)OC)C(=O)OC(C2O)C4=C(C(=CC(=C4)C)O)C(=O)C5=C(C=CC(=C5OC)C(CC(C)C)O)O |
Synonymes |
AS 186d AS-186d |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



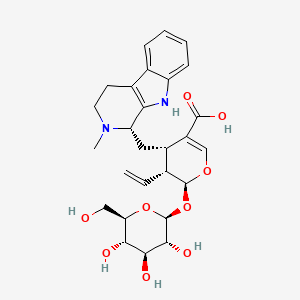
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-9-(2-oxopropyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1249113.png)
![2-[(4-Fluorobenzylamino)methyl]chroman-7-ol](/img/structure/B1249115.png)

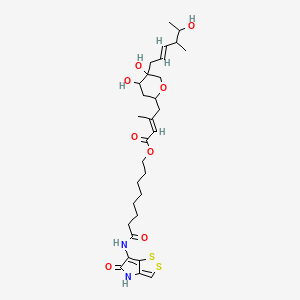
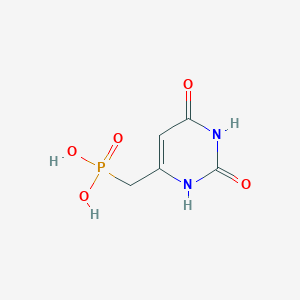
![[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-pyrrolidin-1-ylmethanone](/img/structure/B1249121.png)
